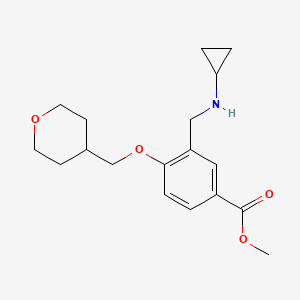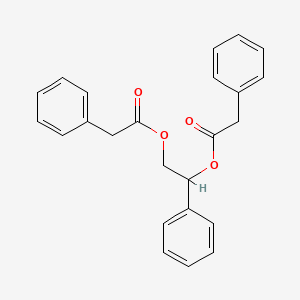
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency . The use of catalysts and optimized reaction pathways can further enhance the production process.
化学反应分析
Types of Reactions
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .
科学研究应用
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 4-(1H-Imidazol-1-yl)aniline
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 1-(4-Aminophenyl)-1H-imidazole
Uniqueness
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is unique due to the specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
3-methyl-4-(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-8-7-10(12)3-4-11(8)14-6-5-13-9(14)2/h3-7H,12H2,1-2H3 |
InChI 键 |
ASVIVBDKPBSKOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)N2C=CN=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)






![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)

